

3-Fluorophenylacetonitrile synonyms and alternative names

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Fluorophenylacetonitrile

Cat. No.: B1293913

[Get Quote](#)

An In-depth Technical Guide to **3-Fluorophenylacetonitrile**: Synonyms, Properties, and Applications

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical intermediates is paramount. This guide provides a detailed overview of **3-Fluorophenylacetonitrile**, a versatile building block in organic synthesis, most notably in the production of the insomnia therapeutic, Lemborexant.

Nomenclature and Identification

3-Fluorophenylacetonitrile is known by a variety of synonyms and alternative names in scientific literature and chemical databases. A clear understanding of this nomenclature is crucial for accurate information retrieval and communication.

Synonyms and Alternative Names:

- (3-Fluorophenyl)acetonitrile[1][2]
- 3-Fluorobenzeneacetonitrile[1][2]
- m-Fluorobenzyl cyanide[1]
- (m-Fluorophenyl)acetonitrile[1][2]
- 2-(3-Fluorophenyl)acetonitrile[1][2]

- Acetonitrile, (m-fluorophenyl)-[1][2]
- Benzeneacetonitrile, 3-fluoro-[1][2]
- m-Fluorobenzyl nitrile[1]
- NSC 88318[1][2]

Key Identifiers:

Identifier	Value
CAS Number	501-00-8[1]
IUPAC Name	2-(3-fluorophenyl)acetonitrile
Molecular Formula	C ₈ H ₆ FN[1][2]
Molecular Weight	135.14 g/mol [1]
InChI Key	DEJPYROXSVVWIE-UHFFFAOYSA-N[1][2]
SMILES	FC1=CC=CC(CC#N)=C1[1]

Physicochemical Properties

A summary of the key physical and chemical properties of **3-Fluorophenylacetonitrile** is presented below, providing essential data for its handling, storage, and use in experimental settings.

Property	Value	Reference
Appearance	Colorless to pale yellow liquid or solid	[1] [2]
Melting Point	21 °C	[1]
Boiling Point	113-114 °C at 18 mmHg	[1]
Density	1.163 g/mL at 25 °C	[1]
Refractive Index	1.502 (at 20 °C)	[1]
Flash Point	>110 °C (>230 °F)	[1]
Solubility	Information on specific solvents is limited in the provided search results. As a moderately polar organic compound, it is expected to be soluble in common organic solvents like ethanol, acetone, and ethyl acetate. Its solubility in water is likely to be low.	

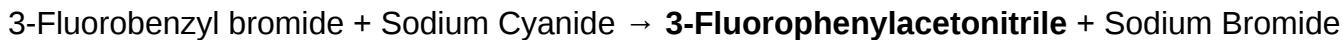
Safety and Handling

3-Fluorophenylacetonitrile is a chemical that requires careful handling due to its potential toxicity. Adherence to appropriate safety protocols is essential in any laboratory or industrial setting.

Hazard Identification:

- **Toxicity:** May be harmful if swallowed, inhaled, or in contact with skin.[\[1\]](#) As with many nitriles, it may exhibit toxicity.[\[2\]](#)
- **Irritation:** Can cause skin and eye irritation.[\[1\]](#)

Recommended Safety Precautions:


- Work in a well-ventilated area, preferably a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place.

Experimental Protocols

Synthesis of 3-Fluorophenylacetonitrile

A common method for the synthesis of **3-Fluorophenylacetonitrile** involves the nucleophilic substitution of a 3-fluorobenzyl halide with a cyanide salt. A general laboratory-scale procedure is outlined below.

Reaction:

Materials and Reagents:

- 3-Fluorobenzyl bromide
- Sodium cyanide (or another suitable cyanide source)
- Dimethyl sulfoxide (DMSO) or another suitable polar aprotic solvent
- Ethyl acetate
- Water
- Saturated sodium bicarbonate solution
- Anhydrous sodium sulfate
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluorobenzyl bromide and sodium cyanide in DMSO.
- Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Once the reaction is complete, quench the reaction by adding water.
- Extract the product into an organic solvent such as ethyl acetate.
- Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any unreacted starting materials and byproducts.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure **3-Fluorophenylacetonitrile**.

Analytical Methods

The purity and identity of **3-Fluorophenylacetonitrile** can be confirmed using standard analytical techniques.

Gas Chromatography (GC):

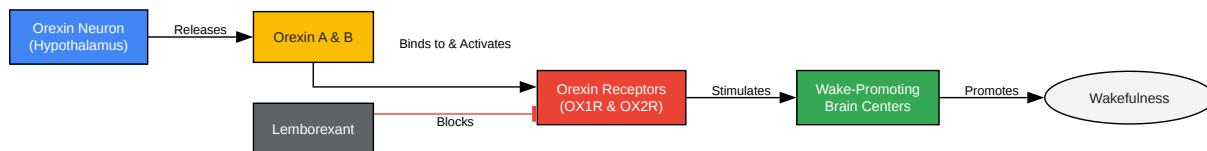
- Principle: GC is a suitable method for assessing the purity of the volatile **3-Fluorophenylacetonitrile**. The compound is vaporized and passed through a capillary column, and its retention time is measured.
- Typical Conditions (General Guidance):
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5).
 - Injector Temperature: 250 °C

- Detector: Flame Ionization Detector (FID)
- Oven Program: A temperature gradient program, for example, starting at 100 °C and ramping up to 250 °C.

High-Performance Liquid Chromatography (HPLC):

- Principle: HPLC can also be used for purity analysis. The sample is dissolved in a suitable solvent and injected into a column packed with a stationary phase. The components are separated based on their affinity for the stationary and mobile phases.
- Typical Conditions (General Guidance):
 - Column: A reverse-phase C18 column.
 - Mobile Phase: A mixture of acetonitrile and water or methanol and water, potentially with a buffer.
 - Detector: UV detector, monitoring at a wavelength where the phenyl ring absorbs (e.g., around 254 nm).

Spectroscopic Methods:

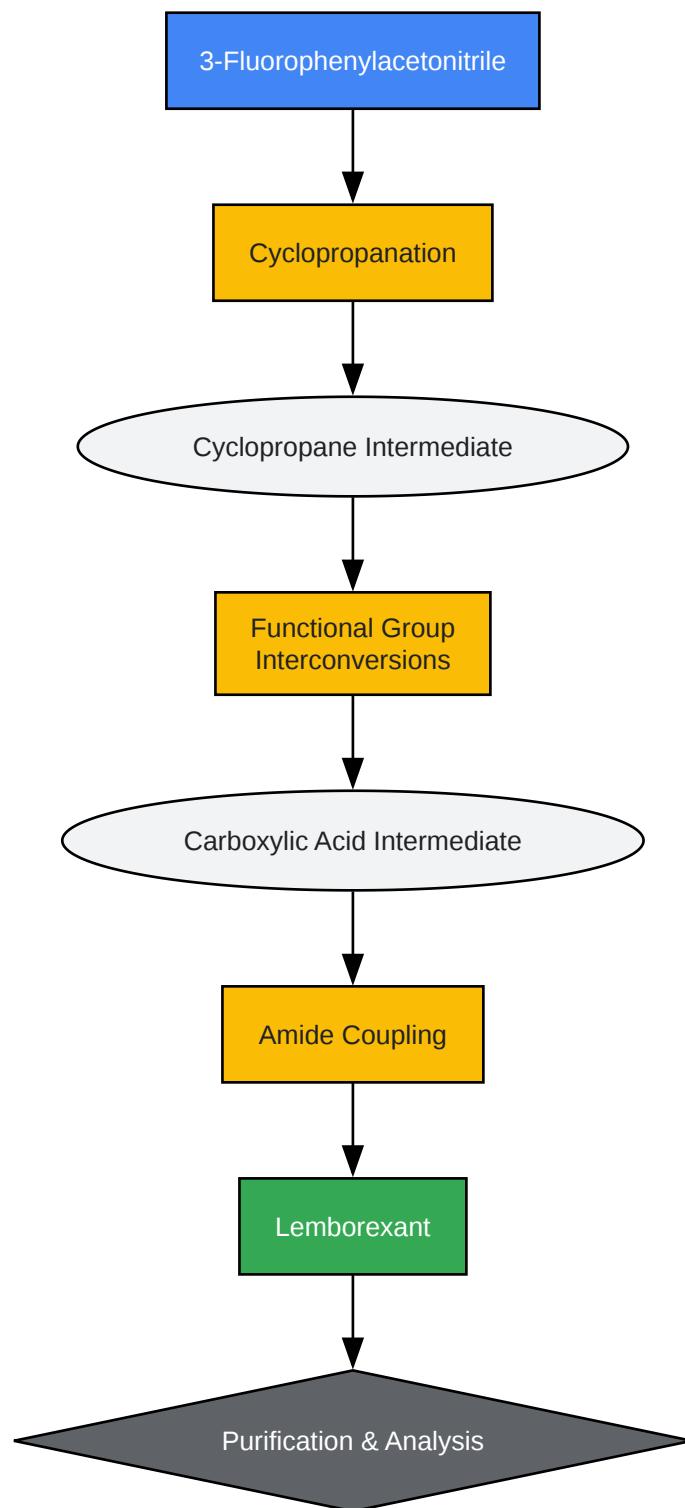

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR spectroscopy are essential for confirming the chemical structure of **3-Fluorophenylacetonitrile**. The spectra will show characteristic peaks for the aromatic protons, the methylene protons, the nitrile carbon, and the aromatic carbons, with splitting patterns influenced by the fluorine atom.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic sharp peak for the nitrile ($\text{C}\equiv\text{N}$) stretching vibration, typically in the range of $2240\text{-}2260\text{ cm}^{-1}$.
- Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (135.14 g/mol) and characteristic fragmentation patterns.

Application in Drug Development: Synthesis of Lemborexant

3-Fluorophenylacetonitrile is a key starting material in the synthesis of Lemborexant, a dual orexin receptor antagonist used for the treatment of insomnia. The nitrile group of **3-Fluorophenylacetonitrile** serves as a handle for further chemical transformations to construct the complex molecular architecture of Lemborexant.

Orexin Signaling Pathway and Mechanism of Action of Lemborexant

The orexin system is a primary regulator of wakefulness. Orexin peptides, produced in the hypothalamus, bind to orexin receptors (OX1R and OX2R) in various brain regions, promoting arousal.[3] In individuals with insomnia, this system may be overactive. Lemborexant acts as a competitive antagonist at both OX1R and OX2R, blocking the binding of orexin peptides and thereby suppressing the wake drive, which facilitates the onset and maintenance of sleep.[4][5]



[Click to download full resolution via product page](#)

Mechanism of action of Lemborexant on the orexin signaling pathway.

Synthetic Workflow Overview

The synthesis of Lemborexant from **3-Fluorophenylacetonitrile** involves a multi-step process. A simplified logical workflow is depicted below.

[Click to download full resolution via product page](#)

Simplified logical workflow for the synthesis of Lemborexant.

Conclusion

3-Fluorophenylacetonitrile is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of Lemborexant. A thorough understanding of its properties, synthesis, and handling is essential for researchers and drug development professionals. This guide provides a foundational resource to support the effective and safe use of this important compound in scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Fluorophenylacetonitrile | 501-00-8 [chemicalbook.com]
- 2. CAS 501-00-8: 3-Fluorobenzeneacetonitrile | CymitQuimica [cymitquimica.com]
- 3. A Comprehensive Review of Lemborexant to Treat Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.co.za [journals.co.za]
- 5. psychscenehub.com [psychscenehub.com]
- To cite this document: BenchChem. [3-Fluorophenylacetonitrile synonyms and alternative names]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293913#3-fluorophenylacetonitrile-synonyms-and-alternative-names>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com